(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of imidazole, morpholine, and sulfonyl functional groups, which contribute to its diverse reactivity and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethylsulfanyl group. The morpholine and sulfonylphenyl groups are then added through nucleophilic substitution reactions. The final step often involves the coupling of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the imidazole or morpholine rings.
Scientific Research Applications
(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: It can be used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the morpholine and sulfonyl groups can enhance its solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-5-nitrophenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: This compound shares the imidazole and ethylsulfanyl groups but differs in the presence of a chloro and nitro group instead of the morpholine and sulfonylphenyl groups.
(3,4-Diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: Similar in having the imidazole and ethylsulfanyl groups, but with diethoxyphenyl instead of morpholine and sulfonylphenyl groups.
Uniqueness
The uniqueness of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine and sulfonylphenyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-2-24-16-17-7-8-19(16)15(20)13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJLWJKJONFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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